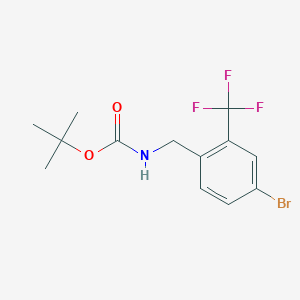

Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate

Description

tert-Butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate (CAS: 1299483-40-1, BD01625612) is a carbamate-protected benzylamine derivative featuring a bromine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position of the benzyl ring . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing -CF₃ group enhances stability and influences electronic properties, making it valuable for designing bioactive molecules .

Properties

IUPAC Name |

tert-butyl N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18-7-8-4-5-9(14)6-10(8)13(15,16)17/h4-6H,7H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMRQRVXZUVBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the benzyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl group.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Substitution Reactions: Products include substituted benzyl derivatives.

Oxidation: Products include benzyl alcohols or benzaldehydes.

Deprotection: The primary amine derivative of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a tert-butyl group linked to a carbamate moiety, which is further connected to a benzyl group substituted with bromine and trifluoromethyl groups. These substituents enhance its chemical reactivity and potential biological activity.

Organic Synthesis

Building Block in Synthesis

Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various functional groups, facilitating the creation of more complex molecules. This characteristic is particularly valuable in developing pharmaceuticals and agrochemicals.

Synthetic Pathways

Several synthetic pathways can be employed to produce this compound, often involving reactions that leverage its unique functional groups to yield derivatives with enhanced properties. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing the bromine atom for substitution reactions to introduce new substituents.

- Coupling Reactions : Engaging in coupling reactions to form larger molecular frameworks.

Medicinal Chemistry

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities, including:

- Enzyme Inhibition : The compound's structure can interact with enzyme active sites, potentially leading to the development of enzyme inhibitors.

- Receptor Ligands : It may serve as a scaffold for designing receptor ligands that modulate biological pathways.

Case Studies

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results as potential anti-cancer agents by inhibiting specific signaling pathways involved in tumor growth .

Agrochemical Applications

The compound is also investigated for its potential use in agrochemicals, particularly as:

- Pesticides : Its reactivity may be harnessed to develop new pesticides that target specific pests while minimizing environmental impact.

- Herbicides : The unique structural features could lead to the formulation of herbicides with improved efficacy against resistant weed species.

In addition to its scientific applications, this compound finds utility in industrial settings:

- Specialty Chemicals Production : It can be used in producing specialty chemicals that require specific reactivity profiles.

- Material Science : Its properties may contribute to developing new materials with desired characteristics.

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The carbamate group can undergo hydrolysis, releasing the active amine that can interact with biological targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of tert-Butyl Benzylcarbamate Derivatives

Physicochemical and Spectral Properties

- Solubility : The -CF₃ group in the target compound enhances lipophilicity compared to -OCH₃ or -CH₃ analogs, as seen in logP values (e.g., 4.87 for tert-butyl (S)-(3-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate) .

- NMR Data : The -CF₃ group causes significant deshielding in ¹⁹F NMR (δ ~ -60 ppm) and distinct ¹H NMR shifts for adjacent protons, as observed in tert-butyl (2-(trifluoromethyl)benzyl)carbamate (δ 7.6–7.8 ppm for aromatic protons) .

Biological Activity

Tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a tert-butyl group, a brominated aromatic system, and a trifluoromethyl substituent, which may contribute to its unique interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H15BrF3NO2. Its molecular structure includes:

- Tert-butyl group : Known for enhancing lipophilicity.

- Bromine atom : May facilitate interaction with biological targets.

- Trifluoromethyl group : Imparts unique electronic properties that can affect the compound's reactivity and binding affinity.

| Property | Value |

|---|---|

| Molecular Weight | 336.17 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom can enhance binding to target sites, while the trifluoromethyl group can alter the electronic characteristics of the molecule, potentially leading to increased potency in biological assays.

Enzyme Inhibition Studies

Recent studies have indicated that this compound may act as an enzyme inhibitor. For instance, its structural characteristics suggest potential interactions with serine proteases and other related enzymes involved in metabolic pathways.

Receptor Binding Affinity

Research has also explored the receptor binding affinity of this compound. Preliminary data suggest that it may bind to certain G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of various carbamate derivatives, including this compound. Results indicated moderate activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

- Cancer Research : The compound was evaluated for its cytotoxic effects on cancer cell lines. Results demonstrated that it could inhibit cell proliferation in vitro, indicating potential as an anticancer agent .

- Neuroprotective Effects : Another study assessed the neuroprotective properties of related compounds in models of neurodegeneration. It was suggested that compounds with similar structures could mitigate oxidative stress in neuronal cells .

Table 2: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (4-bromo-2-(trifluoromethyl)benzyl)carbamate, and how can reaction yields be optimized?

The synthesis typically involves introducing the tert-butyl carbamate (Boc) group to a benzylamine precursor. A general approach includes:

- Step 1 : Bromination and trifluoromethylation of the benzyl position using reagents like N-bromosuccinimide (NBS) or trifluoromethylating agents (e.g., TMSCF₃).

- Step 2 : Protection of the amine group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .

Yield optimization can be achieved by controlling reaction temperature (e.g., 0–25°C for Boc protection to avoid side reactions) and using anhydrous solvents (e.g., THF or DCM). Monitoring via TLC or HPLC is critical to assess reaction progress .

Q. How should researchers purify this compound, and what analytical techniques validate its purity?

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. For high-purity batches, recrystallization from ethanol/water mixtures may be employed.

- Characterization :

- NMR : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.2–8.0 ppm for bromo/trifluoromethyl-substituted benzene).

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (expected: C₁₃H₁₅BrF₃NO₂, ~361.02 g/mol).

- X-ray crystallography (if crystals form) resolves stereochemical ambiguities .

Q. What are the key stability considerations during storage and handling?

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .

- Decomposition Risks : Heating above 100°C may degrade the compound, releasing toxic gases (e.g., HBr or HF). Stability under reflux conditions should be tested prior to synthetic applications .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

The trifluoromethyl (-CF₃) group significantly reduces electron density on the aromatic ring, directing electrophilic substitution to the para position of the bromine atom. This enhances reactivity in Suzuki-Miyaura couplings, where the bromine acts as a leaving group. Computational studies (DFT calculations) suggest that the -CF₃ group lowers the LUMO energy of the aryl halide, facilitating oxidative addition with palladium catalysts .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound?

Discrepancies in yields or side products often arise from:

- Trace Moisture : Hydrolysis of the Boc group can occur if reactions are not rigorously anhydrous. Use molecular sieves or activated alumina to dry solvents.

- Catalyst Selection : Pd(PPh₃)₄ may underperform vs. Buchwald-Hartwig precatalysts (e.g., XPhos Pd G3) in amination reactions. Systematic screening using Design of Experiments (DoE) methodologies can identify optimal conditions .

Q. How can computational modeling predict the compound’s behavior in novel reactions?

- Molecular Dynamics (MD) Simulations : Model interactions with transition metals (e.g., Pd) to predict coupling reaction pathways.

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) if the compound is a drug intermediate. Software like AutoDock Vina or Schrödinger Suite can prioritize synthetic derivatives for testing .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Batch vs. Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing decomposition risks during Boc protection. A reported flow setup for similar carbamates achieved 85% yield at 50°C with 10-minute residence time .

- Chiral Purity : If the benzyl position is chiral, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution may be required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.